Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate
Description
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a chloromethyl ester functionality. This molecule serves as a critical intermediate in peptide synthesis, polymer chemistry, and medicinal chemistry due to its dual reactivity: the Boc group provides temporary amine protection during solid-phase synthesis, while the chloromethyl moiety enables alkylation or nucleophilic substitution reactions for further functionalization . Its synthesis typically involves coupling reactions between Boc-protected amino acids and chloromethylating agents under anhydrous conditions, as exemplified by the use of dichloromethane (DCM) and dicyclohexylcarbodiimide (DCC) in .
Properties
IUPAC Name |
chloromethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-11(2,3)17-10(15)13-7-5-4-6-9(14)16-8-12/h4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLUPQWHCHSRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 5-aminopentanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Formation of the Chloromethyl Ester: The carboxylic acid group of the Boc-protected amino acid is then converted to the chloromethyl ester using chloromethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Scientific Research Applications
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Boc group protects the amino functionality during coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Bromo-Substituted Analogues
- Example: (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate () Key Differences: Replaces the chloromethyl group with a bromo substituent. Reactivity: Bromo groups exhibit lower electrophilicity compared to chloromethyl esters, reducing alkylation efficiency but improving stability in aqueous conditions . Applications: Used in peptide chain elongation and as a precursor for radiopharmaceuticals due to bromine’s isotopic versatility .
Benzyloxycarbonyl (Cbz)-Protected Analogues
- Example: Di-tert-butyl-2,20-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(((benzyloxy)carbonyl)amino)pentanoate () Key Differences: Substitutes Boc with Cbz protection and incorporates macrocyclic tetraazacyclododecane. Reactivity: Cbz groups require hydrogenolysis for deprotection, unlike the acid-labile Boc group. The macrocyclic structure enhances metal coordination (e.g., Gd³⁺ in MRI contrast agents) . Applications: Primarily used in macromolecular MRI contrast agents due to high relaxivity .
Trifluoromethyl-Modified Derivatives
- Example: 5-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid () Key Differences: Replaces the chloromethyl ester with a trifluoromethyl group and a carboxylic acid. Reactivity: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables direct conjugation to biomolecules . Applications: Used in fluorinated peptidomimetics for improved bioavailability in drug discovery .
Functional Analogues
Fmoc-Protected Analogues
- Example: (R)-2-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)-N-methylpropanamido)-5-((tert-butoxycarbonyl)amino)pentanoate () Key Differences: Uses fluorenylmethoxycarbonyl (Fmoc) instead of Boc for amine protection. Reactivity: Fmoc deprotection requires piperidine, making it orthogonal to Boc chemistry. The aromatic fluorenyl group enhances UV detectability . Applications: Preferred in solid-phase peptide synthesis (SPPS) for stepwise deprotection strategies .
Comparative Data Table
Biological Activity
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate, a compound characterized by its chloromethyl and tert-butoxycarbonyl (Boc) groups, plays a significant role in organic synthesis, particularly in peptide synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.
Overview of this compound
- Chemical Structure : The compound features a chloromethyl group linked to a Boc-protected amino acid structure.
- CAS Number : 432037-41-7
Target of Action : this compound primarily functions as a protecting group for amines during organic synthesis.
Mode of Action :
- The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule.
- The chloromethyl group can undergo nucleophilic substitution reactions, making it reactive towards various nucleophiles such as amines and thiols.
Result of Action :
- Facilitates the synthesis of peptides by protecting amines during coupling reactions.
- Enhances the stability and reactivity of intermediates in organic synthesis.
Applications in Scientific Research
- Peptide Synthesis : Utilized as an intermediate in the synthesis of peptides, where it helps maintain the integrity of the amino group during chemical reactions.
- Medicinal Chemistry : Plays a crucial role in developing peptide-based pharmaceuticals, enhancing drug design and efficacy.
- Bioconjugation : Employed in modifying biomolecules for biochemical studies, including protein and nucleic acid modifications.
- Material Science : Used in creating functionalized polymers with specific properties tailored for various applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Applications |
|---|---|---|
| Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate | Similar backbone but different side chains | Peptide synthesis |
| Boc-Protected Amino Acids (e.g., Boc-alanine) | Common protecting group | Various peptide synthesis applications |
This compound is distinguished by its unique combination of functional groups that enhance its utility in organic synthesis compared to other Boc-protected amino acids.
Study on Peptide Synthesis Efficiency
A recent study demonstrated that using this compound significantly increased the yield of synthesized peptides compared to traditional methods. The study highlighted its effectiveness in protecting amine groups during multi-step synthesis processes, leading to higher purity and yield rates.
Investigating Reaction Conditions
Research has shown that the efficacy of this compound is influenced by reaction conditions such as temperature and pH. Optimal conditions were identified to maximize the stability of the Boc group while ensuring effective nucleophilic substitutions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
